Quinazoline-2-carboxylic acid hydrochloride

説明

Quinazoline-2-carboxylic acid hydrochloride is a compound that belongs to the quinazoline family . Quinazolines have applications in medicinal chemistry due to their antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities . They are the basic structural unit of pharmaceuticals and play an important role in modern synthesis of antitumor drugs .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives has been a topic of interest in recent years . Quinazoline compounds can be synthesized from the condensation of α-keto acid and 2-aminobenzylamine and then decarboxylation under blue LED irradiation at room temperature without transition metal catalysts or additives .

Molecular Structure Analysis

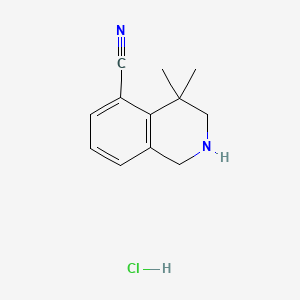

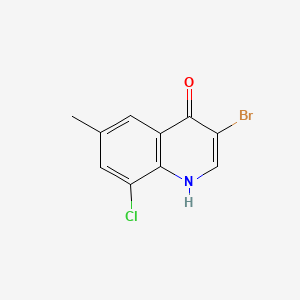

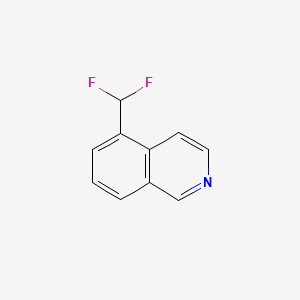

The molecular structure of Quinazoline-2-carboxylic acid hydrochloride is represented by the SMILES string O=C (O)C1=NC2=CC=CC=C2C=N1.Cl . The empirical formula is C9H6N2O2 · HCl and the molecular weight is 210.62 .

Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit a broad range of pharmacological activities, which has led to a significant interest in their synthesis and bioactivities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .

Physical And Chemical Properties Analysis

Quinazoline-2-carboxylic acid hydrochloride is a solid compound . The empirical formula is C9H6N2O2 · HCl and the molecular weight is 210.62 .

科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including Quinazoline-2-carboxylic acid hydrochloride, have been studied for their potential anticancer properties. They are known to be the building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity, including anticancer effects . Some quinazoline compounds have been approved as drugs for treating cancers, such as lung and pancreatic cancers .

Antibacterial and Antifungal Applications

These compounds have shown promising antibacterial and antifungal activities. The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics, and quinazoline derivatives are being investigated as potential solutions to treat resistant bacteria strains .

Anti-inflammatory and Analgesic Effects

Quinazoline derivatives are also recognized for their anti-inflammatory and analgesic properties. This makes them valuable in the development of new medications for treating conditions associated with inflammation and pain .

Anticonvulsant Properties

The anticonvulsant activity of quinazoline derivatives is another area of interest. These compounds are being explored for their potential use in treating convulsive disorders, offering an alternative to current antiepileptic drugs .

Antiviral and Anti-HIV Activities

Quinazoline derivatives have been identified to exhibit antiviral activities, including against HIV. This highlights their potential as a basis for developing new antiviral drugs, especially in the face of evolving viral diseases .

Sedative Hypnotics

Due to their sedative hypnotic effects, quinazoline derivatives are being researched for their use in treating sleep disorders. This application could lead to the development of new classes of sedatives .

Safety and Hazards

The safety information for Quinazoline-2-carboxylic acid hydrochloride indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

作用機序

Target of Action

Quinazoline-2-carboxylic acid hydrochloride is a complex compound with a broad range of potential targets. Quinazoline derivatives have been known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes .

特性

IUPAC Name |

quinazoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQONKJAALXRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671240 | |

| Record name | Quinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline-2-carboxylic acid hydrochloride | |

CAS RN |

1204811-24-4 | |

| Record name | 2-Quinazolinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazoline-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)